2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one
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Overview
Description
2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological activities. For example, it may inhibit phosphoinositide 3-kinase β (PI3Kβ), exhibiting antithrombotic activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone Derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring also show diverse pharmacological activities.
Uniqueness
2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one is unique due to its specific combination of the quinazolinone core and the morpholine ring. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
94051-76-0 |
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Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-methyl-3-(4-morpholin-4-ylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H19N3O2/c1-14-20-18-5-3-2-4-17(18)19(23)22(14)16-8-6-15(7-9-16)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3 |
InChI Key |
UQYQKNQRVFAUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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